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Compound of Interest

Compound Name: Zgwatinib

Cat. No.: B610918 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the kinase selectivity profile of Zgwatinib
(also known as SOMG-833), a potent and selective ATP-competitive inhibitor of the c-MET

receptor tyrosine kinase. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Executive Summary
Zgwatinib is a highly selective inhibitor of c-MET, a key driver in various oncogenic processes.

It demonstrates a half-maximal inhibitory concentration (IC50) of 0.93 nM against c-MET.[1][2]

Extensive kinase profiling has revealed that Zgwatinib is over 10,000-fold more selective for c-

MET compared to a panel of 19 other tyrosine kinases, underscoring its potential for targeted

cancer therapy with a favorable safety profile.[1][2]

Quantitative Kinase Selectivity Profile
The inhibitory activity of Zgwatinib was assessed against a panel of 20 tyrosine kinases. The

results, summarized in Table 1, highlight the compound's exceptional selectivity for c-MET.
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Kinase Target IC50 (nM)
Selectivity (Fold vs. c-
MET)

c-MET 0.93 1

AXL >10,000 >10,753

MERTK >10,000 >10,753

TYRO3 >10,000 >10,753

FLT3 >10,000 >10,753

VEGFR2 >10,000 >10,753

KDR >10,000 >10,753

FGFR1 >10,000 >10,753

FGFR2 >10,000 >10,753

PDGFRα >10,000 >10,753

PDGFRβ >10,000 >10,753

c-Kit >10,000 >10,753

TIE2 >10,000 >10,753

RON >10,000 >10,753

ALK >10,000 >10,753

ROS1 >10,000 >10,753

RET >10,000 >10,753

TRKA >10,000 >10,753

TRKB >10,000 >10,753

TRKC >10,000 >10,753

Table 1: In vitro inhibitory

activity of Zgwatinib against a

panel of tyrosine kinases. Data

extracted from Zhang, H, et al.
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Journal of Pharmacology and

Experimental Therapeutics,

350(1), 36–45.

Experimental Methodologies
The kinase inhibition assays were performed using a well-established biochemical assay

format to determine the IC50 values of Zgwatinib against the kinase panel.

Biochemical Kinase Inhibition Assay Protocol
A representative protocol for a radiometric-based kinase assay, a gold standard for determining

kinase activity, is outlined below.

Objective: To determine the concentration of Zgwatinib required to inhibit 50% of the

enzymatic activity of a specific kinase (IC50).

Materials:

Recombinant human kinase enzymes

Specific peptide or protein substrate for each kinase

Zgwatinib (test compound)

Adenosine triphosphate (ATP), [γ-33P]-ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01%

Brij-35, 2 mM DTT, and 0.1 mg/mL BSA)

96-well plates

Phosphocellulose filter plates or membranes

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter and scintillation fluid
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Procedure:

Compound Preparation: A serial dilution of Zgwatinib is prepared in dimethyl sulfoxide

(DMSO) and then further diluted in the kinase reaction buffer.

Reaction Setup: The kinase, its specific substrate, and the diluted Zgwatinib are pre-

incubated in the wells of a 96-well plate.

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and

[γ-33P]-ATP. The final ATP concentration is typically at or near the Km for each specific

kinase to ensure accurate and comparable IC50 values.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

predetermined period to allow for substrate phosphorylation.

Termination and Capture: The reaction is terminated by spotting the reaction mixture onto a

phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the

unreacted [γ-33P]-ATP is washed away.

Washing: The filter plate is washed multiple times with the wash buffer to remove any

unbound radioactivity.

Detection: After drying, scintillation fluid is added to each well, and the amount of

incorporated [γ-33P] is quantified using a scintillation counter.

Data Analysis: The radioactivity counts are plotted against the logarithm of the Zgwatinib
concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50

value.
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Fig. 1: Workflow of a typical radiometric kinase inhibition assay.
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Signaling Pathways and Logical Relationships
c-MET Signaling Pathway
Zgwatinib exerts its therapeutic effect by inhibiting the c-MET signaling pathway. Upon binding

of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates,

leading to the activation of several downstream signaling cascades that promote cell

proliferation, survival, migration, and invasion. The primary pathways affected by c-MET

activation include the RAS-MAPK pathway, the PI3K-AKT pathway, and the STAT pathway.
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Fig. 2: Simplified c-MET signaling pathway and the inhibitory action of Zgwatinib.
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Zgwatinib Selectivity Logic
The high selectivity of Zgwatinib for c-MET over other kinases is a key attribute. This can be

visualized as a logical relationship where Zgwatinib's inhibitory action is primarily directed at c-

MET, with minimal off-target effects on other kinases at therapeutic concentrations.
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Fig. 3: Logical representation of Zgwatinib's kinase selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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